molecular formula C12H9N3OS2 B10976814 3-(5-methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-one

3-(5-methyl-1,3-thiazol-2-yl)-2-sulfanylquinazolin-4(3H)-one

Cat. No.: B10976814
M. Wt: 275.4 g/mol
InChI Key: HOIZCZPPUUVQGI-UHFFFAOYSA-N
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Description

3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that incorporates both thiazole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with 2-bromoacetophenone to form the quinazolinone core. This intermediate is then reacted with 5-methyl-1,3-thiazole-2-thiol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication, thereby exhibiting antibacterial activity . Additionally, it can interfere with cellular signaling pathways, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-METHYL-1,3-THIAZOL-2-YL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to its dual incorporation of thiazole and quinazolinone moieties, which confer a combination of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H9N3OS2

Molecular Weight

275.4 g/mol

IUPAC Name

3-(5-methyl-1,3-thiazol-2-yl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C12H9N3OS2/c1-7-6-13-12(18-7)15-10(16)8-4-2-3-5-9(8)14-11(15)17/h2-6H,1H3,(H,14,17)

InChI Key

HOIZCZPPUUVQGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)N2C(=O)C3=CC=CC=C3NC2=S

solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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